molecular formula C31H50N6O8S B14619401 L-Leucyl-L-tyrosyl-L-leucyl-L-valyl-L-cysteinylglycine CAS No. 58255-68-8

L-Leucyl-L-tyrosyl-L-leucyl-L-valyl-L-cysteinylglycine

Cat. No.: B14619401
CAS No.: 58255-68-8
M. Wt: 666.8 g/mol
InChI Key: ZIOXJTRXLLGTHA-LENLALOCSA-N
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Description

L-Leucyl-L-tyrosyl-L-leucyl-L-valyl-L-cysteinylglycine is a peptide composed of six amino acids: L-leucine, L-tyrosine, L-leucine, L-valine, L-cysteine, and glycine. This compound is part of a broader class of peptides that play crucial roles in various biological processes, including protein synthesis, signal transduction, and cellular communication.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-tyrosyl-L-leucyl-L-valyl-L-cysteinylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like DCC (dicyclohexylcarbodiimide) or HOBt (1-hydroxybenzotriazole).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-tyrosyl-L-leucyl-L-valyl-L-cysteinylglycine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Amino acid analogs can be introduced during the SPPS process.

Major Products Formed

    Disulfide Bonds: Oxidation of cysteine residues leads to the formation of disulfide bonds, which can stabilize the peptide structure.

    Reduced Peptide: Reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Leucyl-L-tyrosyl-L-leucyl-L-valyl-L-cysteinylglycine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein interactions.

    Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Leucyl-L-tyrosyl-L-leucyl-L-valyl-L-cysteinylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, the cysteine residue can form disulfide bonds with target proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Leucyl-L-tyrosyl-L-leucyl-L-valyl-L-cysteinylglycine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of cysteine allows for the formation of disulfide bonds, adding stability to the peptide structure.

Properties

CAS No.

58255-68-8

Molecular Formula

C31H50N6O8S

Molecular Weight

666.8 g/mol

IUPAC Name

2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid

InChI

InChI=1S/C31H50N6O8S/c1-16(2)11-21(32)27(41)34-23(13-19-7-9-20(38)10-8-19)29(43)35-22(12-17(3)4)30(44)37-26(18(5)6)31(45)36-24(15-46)28(42)33-14-25(39)40/h7-10,16-18,21-24,26,38,46H,11-15,32H2,1-6H3,(H,33,42)(H,34,41)(H,35,43)(H,36,45)(H,37,44)(H,39,40)/t21-,22-,23-,24-,26-/m0/s1

InChI Key

ZIOXJTRXLLGTHA-LENLALOCSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)NCC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)O)N

Origin of Product

United States

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